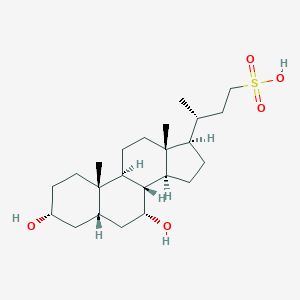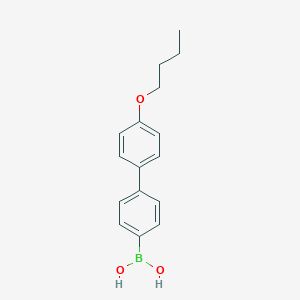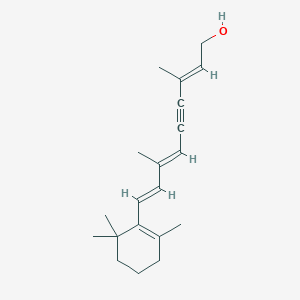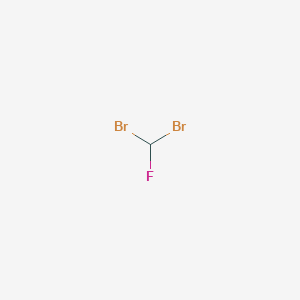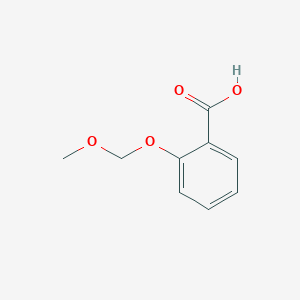
2-(methoxymethoxy)benzoic Acid
概要
説明
科学的研究の応用
Crystal Structure Analysis
2-(methoxymethoxy)benzoic Acid, along with similar compounds, has been a subject of interest in crystallography. A study by Suchetan et al. (2016) compared the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, highlighting the formation of two-dimensional architectures in these compounds primarily through hydrogen bonds and other interactions (Suchetan et al., 2016).
Mass Spectrometry Enhancements
In mass spectrometry, certain benzoic acid derivatives, including 2-(methoxymethoxy)benzoic Acid, are used as additives to improve ion yields and signal-to-noise ratios, especially for high-mass range molecules. This application was detailed in a study by Karas et al. (1993), where these derivatives were found to improve the performance of matrix-assisted laser desorption/ionization mass spectrometry (Karas et al., 1993).
Molecular Reactivity and Property Analysis
A detailed analysis of the molecular structure and reactivity of 4-bromo-3-(methoxymethoxy)benzoic acid was conducted by Yadav et al. (2022). The study focused on understanding the molecule's reactivity, solvation effects, vibrational assessment, and non-linear optical properties (Yadav et al., 2022).
Polyaniline Doping
Benzoic acid derivatives are used as dopants in polyaniline, as demonstrated by Amarnath and Palaniappan (2005). Their research explored how different benzoic acids, including 2-(methoxymethoxy)benzoic Acid, affect the properties of polyaniline, such as conductivity and thermal stability (Amarnath & Palaniappan, 2005).
Safety And Hazards
特性
IUPAC Name |
2-(methoxymethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-13-8-5-3-2-4-7(8)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNVPLFYBZBHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446016 | |
| Record name | 2-(methoxymethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methoxymethoxy)benzoic Acid | |
CAS RN |
5876-91-5 | |
| Record name | 2-(methoxymethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)
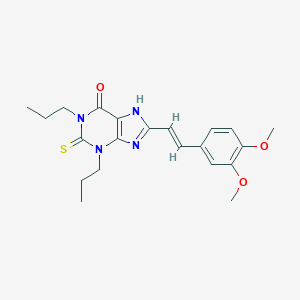
![[(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117580.png)
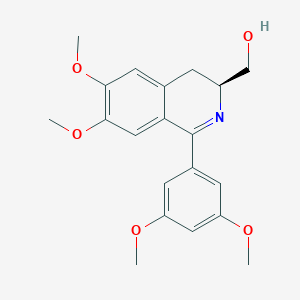
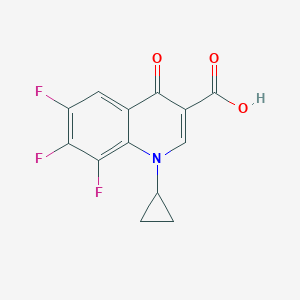
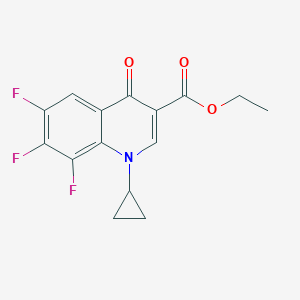
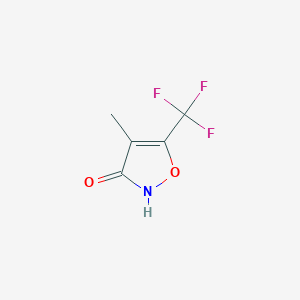
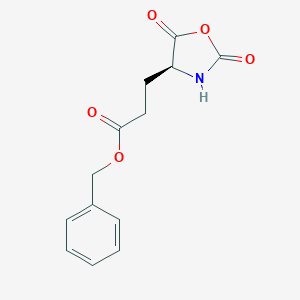
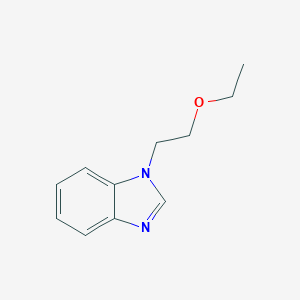
![Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B117593.png)
